Gallamine

Description

A synthetic nondepolarizing blocking drug. The actions of this compound triethiodide are similar to those of TUBOCURARINE, but this agent blocks the cardiac vagus and may cause sinus tachycardia and, occasionally, hypertension and increased cardiac output. It should be used cautiously in patients at risk from increased heart rate but may be preferred for patients with bradycardia. (From AMA Drug Evaluations Annual, 1992, p198)

Properties

CAS No. |

153-76-4 |

|---|---|

Molecular Formula |

C24H45N3O3 |

Molecular Weight |

423.6 g/mol |

IUPAC Name |

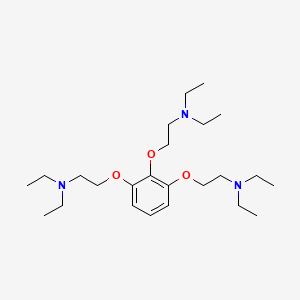

2-[2,3-bis[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine |

InChI |

InChI=1S/C24H45N3O3/c1-7-25(8-2)16-19-28-22-14-13-15-23(29-20-17-26(9-3)10-4)24(22)30-21-18-27(11-5)12-6/h13-15H,7-12,16-21H2,1-6H3 |

InChI Key |

ICLWTJIMXVISSR-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC |

Canonical SMILES |

CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC |

Other CAS No. |

153-76-4 |

Related CAS |

65-29-2 (Parent) |

Synonyms |

Flaxedil Gallamine Gallamine Triethiodide Gallamine Triethochloride Gallamine Triethyl Iodide Gallamonium Iodide Iodide, Gallamine Triethyl Iodide, Gallamonium Triethiodide, Gallamine Triethochloride, Gallamine Triethyl Iodide, Gallamine |

Origin of Product |

United States |

Foundational & Exploratory

Gallamine Triethiodide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallamine triethiodide is a synthetic, non-depolarizing neuromuscular blocking agent that has been utilized in clinical and research settings for decades.[1] While its primary application has been to induce skeletal muscle relaxation during surgical procedures, its complex pharmacology, particularly its interactions with both nicotinic and muscarinic acetylcholine receptors, makes it a subject of continued scientific interest.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the actions of this compound triethiodide, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action at the Neuromuscular Junction

This compound triethiodide functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the motor endplate.[1][3][4] By binding to these receptors, this compound triethiodide prevents acetylcholine (ACh) from binding and, consequently, inhibits the depolarization of the muscle fiber membrane.[1][3] This blockade of neuromuscular transmission results in skeletal muscle relaxation.[4] Unlike depolarizing agents, this compound does not activate the nAChR and therefore does not cause initial muscle fasciculations.[1]

Pre-synaptic Effects

In addition to its postsynaptic actions, this compound triethiodide can also act on presynaptic nicotinic acetylcholine receptors, which leads to an inhibition of acetylcholine release.[3][4] Studies using rat phrenic nerve-diaphragm preparations have shown that this compound can initially excite and then depress the release of neurotransmitters from nerve terminals, an effect that is more pronounced at higher stimulation frequencies.[5]

Allosteric Modulation of Muscarinic Acetylcholine Receptors

A significant aspect of this compound triethiodide's pharmacological profile is its action on muscarinic acetylcholine receptors (mAChRs). It acts as a negative allosteric modulator, binding to a site distinct from the orthosteric acetylcholine binding site.[6][7] This allosteric interaction modifies the binding and function of the primary ligand.[6]

Subtype Selectivity

This compound exhibits a notable selectivity for the M2 subtype of muscarinic receptors, which are predominantly found in the heart.[8][9][10] This selectivity is responsible for its characteristic vagolytic effect, leading to tachycardia and occasionally hypertension.[1][2] Its affinity for M2 receptors is significantly higher than for M1 and M3 subtypes.[8][9][10] This differential sensitivity does not appear to be related to the G-protein coupling specificity of the receptor subtypes.[8]

The interaction at the M2 receptor is complex; at low concentrations, this compound appears to act as a competitive antagonist, while at higher concentrations, it exhibits non-competitive, allosteric antagonism.[10][11] This is evidenced by its ability to slow the dissociation of other antagonists from the receptor.[11][12][13]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the binding affinities, pharmacokinetic parameters, and pharmacodynamic effects of this compound triethiodide.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Preparation | Radioligand | Parameter | Value | Reference |

| M2 | Mouse A9L cells | [3H]N-methylscopolamine | pKA | 7.57 ± 0.04 | [8] |

| M3 | Mouse A9L cells | [3H]N-methylscopolamine | pKA | 5.56 ± 0.13 | [8] |

| M1 | Rat brain | [3H]pirenzepine | Ki | 24 nM | [10] |

| M2 | Rat brain | [3H]quinuclidinylbenzilate | Ki | 2.4 nM | [10] |

| - | Rat myocardium | [3H]N-methylscopolamine | Kd | 1.1 µM | [14] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Patient Population | Reference |

| Half-life (t1/2β) | 134.58 min | Surgical patients | [15] |

| Plasma Clearance (Clp) | 1.20 ml/min/kg | Surgical patients | [15] |

| Volume of Distribution (Vdβ) | 225.28 ml/kg | Surgical patients | [15] |

| Steady-state Volume of Distribution | Increased | Patients with total biliary obstruction | [16] |

Table 3: Pharmacodynamic Parameters of this compound in Humans

| Parameter | Value | Condition | Reference |

| ECp50 (50% paralysis) | 3.43 - 10.28 µg/ml | Surgical patients | [15] |

| ECp95 (95% paralysis) | 5.66 - 23.37 µg/ml | Surgical patients | [15] |

| Time to maximum blockade | < 5 min | Surgical patients | [17] |

| Recovery rate (20-80% paralysis) | 0.35 - 1.33%/min | Surgical patients | [15] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the Neuromuscular Junction

Caption: Competitive antagonism of this compound at the neuromuscular junction.

Allosteric Modulation of M2 Muscarinic Receptors by this compound

Caption: Allosteric modulation of M2 mAChR signaling by this compound.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized representation based on methodologies described in cited literature.[8][10][14]

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Tissue of interest (e.g., rat heart ventricles, cerebral cortex) is homogenized in a buffered solution and centrifuged to pellet the membranes.[8][14] The pellet is then resuspended in a suitable buffer.[8][14]

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]N-methylscopolamine for muscarinic receptors) and varying concentrations of this compound triethiodide.[8][14] The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.[8]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[8] The filters are then washed with cold buffer to remove non-specifically bound radioactivity.[8]

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.[8][14]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., atropine).[14] Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using appropriate pharmacological models to determine parameters such as the inhibitory constant (Ki) or the dissociation constant (Kd).[8][10][14]

In Vitro Electrophysiology on Nerve-Muscle Preparations

This protocol is a generalized representation based on methodologies described in cited literature.[5]

Caption: Workflow for in vitro electrophysiology on a nerve-muscle preparation.

Detailed Methodology:

-

Preparation: A nerve-muscle preparation, such as the rat phrenic nerve-diaphragm, is dissected and isolated.[5]

-

Mounting: The preparation is mounted in an organ bath containing a physiological salt solution, bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂), and maintained at a constant temperature.[5]

-

Stimulation: The nerve is stimulated with supramaximal electrical pulses at a set frequency.[5]

-

Recording: The resulting muscle contractions are measured using a force transducer. Alternatively, intracellular microelectrodes can be used to record end-plate potentials and miniature end-plate potentials.[5]

-

Drug Application: After obtaining a stable baseline response, this compound triethiodide is added to the organ bath in a cumulative manner, and the effect on muscle contraction or membrane potentials is recorded.[5]

-

Data Analysis: The data are used to construct dose-response curves to determine the potency and efficacy of this compound in blocking neuromuscular transmission.[18]

Conclusion

This compound triethiodide is a multifaceted pharmacological agent with a well-defined primary mechanism of action as a competitive antagonist at neuromuscular nicotinic acetylcholine receptors. Its clinical effects are significantly influenced by its allosteric modulatory properties at muscarinic acetylcholine receptors, particularly its antagonist activity at the M2 subtype, which leads to cardiovascular side effects. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the detailed pharmacology of neuromuscular blocking agents and allosteric modulators. Although largely superseded by newer agents with more favorable side-effect profiles, this compound triethiodide remains a valuable tool for understanding the complex pharmacology of the cholinergic system.[1]

References

- 1. This compound triethiodide - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Triethiodide | C30H60I3N3O3 | CID 6172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Triethiodide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modification of the binding properties of muscarinic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Muscarinic allosteric modulation: M2/M3 subtype selectivity of this compound is independent of G-protein coupling specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the interaction of this compound with muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound binding to muscarinic M1 and M2 receptors, studied by inhibition of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stabilization of antagonist binding to cardiac muscarinic acetylcholine receptors by this compound and other neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two allosteric modulators interact at a common site on cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allosteric effect of this compound on muscarinic cholinergic receptor binding: influence of guanine nucleotides and conformational state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound allosterically antagonizes muscarinic receptor-mediated inhibition of adenylate cyclase activity in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic studies in man with this compound triethiodide. I. Single and multiple clinical doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacodynamics of this compound triethiodide in patients with total biliary obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic studies in man with this compound triethiodide. II. Single 4 and 6 mg/kg i.v. doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cumulative dose-response curves for this compound: effect of altered resting thumb tension and mode of stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Gallamine's Interaction with Cholinergic Receptor Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallamine, a synthetic non-depolarizing neuromuscular blocking agent, has long been characterized by its competitive antagonism at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. However, a deeper body of research reveals a more complex interaction with the broader family of cholinergic receptors, including significant and subtype-selective effects on muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth examination of this compound's interaction with various cholinergic receptor subtypes, presenting quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways. A comprehensive understanding of these interactions is crucial for the development of more selective therapeutic agents and for elucidating the nuanced roles of cholinergic signaling in physiology and disease.

Introduction to Cholinergic Receptors

Cholinergic receptors are a superfamily of transmembrane receptors that respond to the endogenous neurotransmitter acetylcholine (ACh).[1] They are integral to a vast array of physiological processes in both the central and peripheral nervous systems.[1] These receptors are broadly classified into two main families: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[1]

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that, upon binding ACh, undergo a conformational change to allow the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the cell membrane.[2] They are further subdivided into muscle-type (found at the neuromuscular junction) and neuronal-type (located throughout the central and peripheral nervous systems).[2]

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate a slower and more prolonged response to ACh.[3] There are five subtypes, designated M1 through M5, which couple to different G-proteins to initiate intracellular signaling cascades.[3] M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase.[3]

This compound's Interaction with Muscarinic Receptors

This compound exhibits a notable selectivity for muscarinic receptors, with a particularly high affinity for the M2 subtype.[4][5] Its interaction is complex, demonstrating both competitive antagonism and allosteric modulation depending on the concentration and receptor subtype.[4][6]

Quantitative Binding Data

The binding affinity of this compound for various muscarinic receptor subtypes has been determined through radioligand binding assays. The following tables summarize the key quantitative data.

| Receptor Subtype | Ligand | Ki (nM) | Tissue/Cell Line | Reference |

| M1 | This compound | 24 | Rat Brain Cortex | [4] |

| M2 | This compound | 2.4 | Rat Brain Cerebellum | [4] |

| M1 | This compound | 33,000 | N1E-115 Neuroblastoma Cells | [6] |

| "Non-cardiac M2" | This compound | 144,000 | N1E-115 Neuroblastoma Cells | [6] |

| Receptor Subtype | Ligand | pKA | Cell Line | Reference |

| M2 | This compound | 7.57 ± 0.04 | Mouse A9L Cells | [7] |

| M3 | This compound | 5.56 ± 0.13 | Mouse A9L Cells | [7] |

Allosteric Modulation

At higher concentrations, this compound acts as an allosteric modulator, binding to a site on the receptor that is distinct from the acetylcholine binding site.[8] This allosteric interaction can alter the binding affinity and dissociation kinetics of other ligands.[9] For instance, this compound has been shown to slow the dissociation of the radioligand [3H]N-methylscopolamine ([3H]NMS) from all five muscarinic receptor subtypes, with a potency order of M2 > M4 > M1 > M3 > M5.[9]

Signaling Pathways

The differential interaction of this compound with muscarinic receptor subtypes has significant implications for downstream signaling.

Caption: M1, M3, and M5 muscarinic receptor signaling pathway and this compound's interaction.

Caption: M2 and M4 muscarinic receptor signaling pathway and this compound's high-affinity antagonism.

This compound's Interaction with Nicotinic Receptors

While clinically utilized for its effects at the neuromuscular junction, this compound's interaction with nicotinic receptors is more nuanced than simple competitive antagonism.

Muscle-Type Nicotinic Receptors (nAChRs)

At the neuromuscular junction, this compound acts as a competitive antagonist, blocking the binding of acetylcholine and preventing muscle contraction.[10] However, studies have also shown that this compound can act as a low-efficacy agonist at muscle-type nAChRs, activating the receptor channel through a binding site distinct from the acetylcholine binding site.[11][12]

Neuronal-Type Nicotinic Receptors (nAChRs)

Evidence suggests that this compound can act as an allosteric potentiating ligand (APL) at certain neuronal nAChR subtypes.[13] As an APL, this compound can enhance the receptor's response to acetylcholine, increasing the probability of channel opening and slowing desensitization.[13] This modulatory role could have implications for its effects in the central nervous system.

Signaling Pathway

Caption: Nicotinic acetylcholine receptor signaling and the dual actions of this compound.

Experimental Protocols

The characterization of this compound's interaction with cholinergic receptors relies on a variety of sophisticated experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of ligands to receptors.

Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity.

Detailed Methodology:

-

Membrane Preparation: Tissues or cells expressing the cholinergic receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at high speed to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

-

Competitive Binding Assay: A constant concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine for muscarinic receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to ligand application.

Caption: Workflow for whole-cell patch-clamp recording to study this compound's functional effects.

Detailed Methodology:

-

Cell Preparation: Cells expressing the cholinergic receptor of interest (e.g., Xenopus oocytes or HEK293 cells transfected with a specific receptor subtype) are prepared for recording.

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.

-

Recording: The cell is voltage-clamped at a specific holding potential, and the ionic currents flowing through the receptor channels are recorded in response to the application of acetylcholine alone and in the presence of varying concentrations of this compound.

-

Data Analysis: The recorded currents are analyzed to determine the effects of this compound on the amplitude, kinetics of activation, and desensitization of the receptor response.

Conclusion

This compound's interaction with cholinergic receptors is far more intricate than its classical role as a neuromuscular blocker. Its pronounced and subtype-selective effects on muscarinic receptors, including both competitive antagonism and allosteric modulation, highlight its potential as a pharmacological tool for dissecting the roles of different muscarinic receptor subtypes. Furthermore, its complex interactions with nicotinic receptors, encompassing both weak agonism at muscle-type and allosteric potentiation at neuronal-type receptors, underscore the need for a nuanced understanding of its pharmacological profile. The data and methodologies presented in this guide provide a framework for further research into the development of more selective cholinergic ligands and for a deeper understanding of the complex signaling networks governed by acetylcholine.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. This compound binding to muscarinic M1 and M2 receptors, studied by inhibition of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the interaction of this compound with muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mixed competitive and allosteric antagonism by this compound of muscarinic receptor-mediated second messenger responses in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic allosteric modulation: M2/M3 subtype selectivity of this compound is independent of G-protein coupling specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric effect of this compound on muscarinic cholinergic receptor binding: influence of guanine nucleotides and conformational state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosteric regulation of cloned m1-m5 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Galantamine Activates Muscle-Type Nicotinic Acetylcholine Receptors without Binding to the Acetylcholine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Galantamine activates muscle-type nicotinic acetylcholine receptors without binding to the acetylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Synthetic Neuromuscular Blockade: A Technical History of Gallamine

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Gallamine triethiodide, commercially known as Flaxedil, holds a significant place in the history of pharmacology as the first synthetic non-depolarizing neuromuscular blocking agent to be introduced into clinical practice.[1][2] Developed in 1947 by Daniel Bovet at the Pasteur Institute in Paris, this compound marked a pivotal shift from reliance on naturally derived curare alkaloids for achieving surgical muscle relaxation.[1][3] This technical guide provides a comprehensive overview of the history, mechanism of action, chemical synthesis, and the experimental evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Development

Prior to the advent of this compound, the primary neuromuscular blocking agent used in anesthesia was d-tubocurarine, a purified alkaloid from the curare plant.[2] While effective, the supply of d-tubocurarine was dependent on natural sources. Bovet's research aimed to create a synthetic alternative with a reliable and reproducible profile.[1] His work culminated in the synthesis of this compound, a trisquaternary ether of pyrogallol, which demonstrated consistent and reversible neuromuscular blocking properties.[1] this compound's introduction in 1949 offered anesthesiologists a valuable new tool for achieving profound muscle relaxation during surgical procedures.[4] However, its use has since been largely superseded by newer agents with more favorable side-effect profiles.[3]

Mechanism of Action

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[3][5][6] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding to these receptors.[3][5][6] By binding to the nAChRs without activating them, this compound prevents the depolarization of the muscle fiber membrane that is necessary for muscle contraction.[3] This non-depolarizing blockade results in flaccid paralysis of skeletal muscle.[3]

The effects of this compound can be reversed by increasing the concentration of acetylcholine at the neuromuscular junction, which can be achieved through the administration of anticholinesterase agents like neostigmine.[1]

Cardiovascular Effects

A notable characteristic of this compound is its vagolytic action on the cardiac vagus nerve, which can lead to tachycardia and occasionally hypertension.[6][7] This is a result of this compound blocking muscarinic receptors in the heart.[8] Additionally, very high doses of this compound have been associated with histamine release.[7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of this compound.

| Pharmacokinetic Parameters in Humans | |

| Parameter | Value |

| Half-life (t1/2 β) | 134.58 min[5] |

| Plasma Clearance (Clp) | 1.20 ml/min/kg[5] |

| Volume of Distribution (Vd β) | 225.28 ml/kg[5] |

| Primary Route of Elimination | Renal[1] |

| Pharmacodynamic Parameters in Humans | |

| Parameter | Value |

| ED50 | 1.3 mg/kg[9] |

| ED95 | 2.38 mg/kg[10] |

| Onset of Action (at ED95) | 136 ± 14 seconds[10] |

| ECp50 (Effective Plasma Concentration) | 3.43 - 10.28 µg/ml[5] |

| ECp95 (Effective Plasma Concentration) | 5.66 - 23.37 µg/ml[5] |

| Comparative Potency of Neuromuscular Blocking Agents (in vivo, mice) | |

| Agent | Relative Potency (Molar Basis) |

| Pancuronium | ~4 times more potent than d-tubocurarine[1] |

| d-tubocurarine | ~20 times more potent than this compound[1] |

| This compound | Baseline[1] |

Experimental Protocols

The development and evaluation of this compound relied on key experimental models to characterize its neuromuscular blocking activity.

Rabbit Head-Drop Bioassay

This in vivo assay was a common method for determining the potency of curare-like substances.

Principle: The assay measures the dose of a neuromuscular blocking agent required to cause relaxation of the neck muscles in a rabbit, resulting in the inability to hold its head up (the "head-drop").[5][11]

Detailed Methodology:

-

Animal Selection: Healthy rabbits weighing approximately 2 kg are selected and acclimatized to the experimental conditions.[5]

-

Experimental Setup: The rabbit is placed in a holder that allows its head to move freely.[5]

-

Drug Administration: A solution of the test compound (e.g., this compound) or a standard is infused at a constant rate into the marginal ear vein.[5]

-

Endpoint Determination: The infusion is continued until the rabbit's neck muscles relax to the point where it can no longer lift its head when stimulated (e.g., by a light shone in the eyes). This is the "head-drop" endpoint.[5]

-

Data Analysis: The total dose required to produce the head-drop is recorded. A cross-over design is often employed, where the same animals receive both the test and standard compounds on different days to minimize biological variability. The potency of the test compound is then calculated relative to the standard.[5]

Rat Phrenic Nerve-Diaphragm Preparation

This in vitro method allows for the direct measurement of neuromuscular blockade in an isolated tissue preparation.

Principle: The phrenic nerve of a rat is stimulated electrically, causing the attached diaphragm muscle to contract. The effect of a neuromuscular blocking agent on the force of these contractions is measured.[3]

Detailed Methodology:

-

Tissue Dissection: A rat is euthanized, and the phrenic nerve and a section of the diaphragm muscle are carefully dissected out.[2]

-

Organ Bath Setup: The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[10]

-

Stimulation and Recording: The phrenic nerve is placed on electrodes and stimulated with supramaximal electrical pulses. The resulting muscle contractions are recorded using a force-displacement transducer connected to a data acquisition system.[3]

-

Drug Application: After a stabilization period with consistent baseline contractions, the neuromuscular blocking agent is added to the organ bath at various concentrations.[3]

-

Data Analysis: The reduction in the amplitude of the muscle twitch is measured at each drug concentration to construct a dose-response curve and determine parameters such as the IC50 (the concentration that causes 50% inhibition of contraction).[3]

Visualizations

Signaling Pathway of Neuromuscular Blockade by this compound

Caption: Competitive antagonism of this compound at the neuromuscular junction.

Chemical Synthesis Workflow of this compound Triethiodide

Caption: Synthesis of this compound Triethiodide from pyrogallol.

Conceptual Experimental Workflow for In Vitro Assay

Caption: Workflow for assessing neuromuscular blockade in vitro.

Conclusion

This compound triethiodide represents a landmark in the development of anesthetic pharmacology. Its synthesis and introduction into clinical practice provided a reliable and effective means of achieving muscle relaxation for surgery, paving the way for the development of modern neuromuscular blocking agents. While its clinical use has declined due to the availability of drugs with fewer cardiovascular side effects, the study of this compound's history and pharmacology continues to provide valuable insights for researchers in the field of drug development and neuromuscular physiology. The experimental protocols and quantitative data presented in this guide offer a technical foundation for understanding the evaluation and characteristics of this pioneering synthetic muscle relaxant.

References

- 1. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The modes of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound triethiodide on membrane currents in amphibian and mammalian peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bio assay of d-tubocurarine | PDF [slideshare.net]

- 6. Muscle relaxants by ved prakash | PPTX [slideshare.net]

- 7. Methods for the Experimental Evaluation of Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]

- 8. Actions of this compound and tetraethylammonium at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tarhunanu.edu.ly [tarhunanu.edu.ly]

- 11. scribd.com [scribd.com]

Gallamine's Impact on Cardiac Vagal Tone and Heart Rate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gallamine, a neuromuscular blocking agent, exhibits a well-documented side effect of tachycardia. This is primarily attributed to its parasympatholytic action on the cardiac vagus nerve.[1][2] This technical guide provides an in-depth analysis of the mechanisms underlying this compound's effects, presenting quantitative data from various studies, detailed experimental protocols for assessing its impact, and visual representations of the involved signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development.

Mechanism of Action: Antagonism at Cardiac Muscarinic Receptors

The primary mechanism by which this compound induces tachycardia is through its action as an antagonist at cardiac muscarinic receptors, specifically the M2 subtype, which are central to the parasympathetic control of heart rate.[3][4]

2.1 Competitive and Allosteric Antagonism:

This compound's interaction with the M2 receptor is complex, exhibiting both competitive and allosteric properties.[5] At lower concentrations, it appears to act as a competitive antagonist, directly competing with acetylcholine (ACh) for the binding site on the M2 receptor.[4][6] However, at higher concentrations, and as supported by kinetic studies, this compound also binds to an allosteric site on the M2 receptor.[5][7] This allosteric binding modifies the receptor's conformation, reducing the affinity of acetylcholine for its binding site and thereby diminishing the vagal response.[4] This dual-action mechanism contributes to its potent vagolytic effect.

2.2 Signaling Pathway:

The cardiac vagus nerve exerts its chronotropic (heart rate) effects by releasing acetylcholine, which binds to M2 muscarinic receptors on the sinoatrial (SA) node. This binding activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5] Lower cAMP levels reduce the "funny" current (If) in pacemaker cells, slowing the rate of diastolic depolarization and thus decreasing the heart rate. This compound disrupts this pathway by blocking the initial binding of acetylcholine to the M2 receptor.

Below is a diagram illustrating the cardiac vagal signaling pathway and the point of intervention by this compound.

Quantitative Data

The following tables summarize key quantitative data from various studies on this compound's interaction with cardiac muscarinic receptors and its effect on heart rate.

Table 1: Binding Affinity and Potency of this compound at Muscarinic Receptors

| Parameter | Species/Tissue | Receptor Subtype | Value | Reference |

| Ki | Rat Brain | M2 | 2.4 nM | [6] |

| Ki | Rat Brain | M1 | 24 nM | [6] |

| Dissociation Constant | Rat Myocardium | M2 | 0.52 - 0.83 µM | [5] |

| Dissociation Constant | Rat Myocardium | M2 | 1.1 µM | [5] |

| pKA | Mouse A9L Cells | M2 | 7.57 | [8] |

| pKA | Mouse A9L Cells | M3 | 5.56 | [8] |

Table 2: In Vivo and In Vitro Effects of this compound on Vagal Tone and Heart Rate

| Experimental Model | Effect Measured | This compound Dose/Concentration | Result | Reference |

| Anesthetized Dogs | Inhibition of negative chronotropic response | - | Dose-dependent inhibition | [9] |

| Anesthetized Dogs | Inhibition of negative dromotropic response | - | Dose-dependent inhibition | [9] |

| Decerebrate Rats | Inhibition of vagally induced bradycardia | 20 mg/kg (IV) | Significant inhibition | [10] |

| Isolated Guinea Pig Atria | Vagal Blockade (ED50) | - | Potent vagolytic action | [11] |

| Anesthetized Horses | Heart Rate | Cumulative Dosing | Dose-dependent increase | [2][12] |

| Human Patients | Heart Rate (pre-suxamethonium) | 0.3 mg/kg (IV) | Increase in heart rate | [13] |

Experimental Protocols

4.1 In Vitro: Isolated Guinea Pig Atrium Preparation with Vagal Stimulation

This protocol is a synthesized methodology based on practices described in the literature for assessing the vagolytic activity of compounds.[11][14]

Objective: To determine the potency of this compound in antagonizing the negative chronotropic effects of vagal nerve stimulation in an isolated heart preparation.

Materials:

-

Male Hartley guinea pigs (300-400g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

This compound triethiodide solutions of varying concentrations.

-

Spontaneously beating atrial preparation setup with an organ bath, temperature control (37°C), force transducer, and data acquisition system.

-

Bipolar platinum stimulating electrode.

-

Electrical stimulator.

Procedure:

-

Preparation of Atria: Euthanize a guinea pig and rapidly excise the heart. Place the heart in cold Krebs-Henseleit solution. Dissect the atria, including the sinoatrial node and the right vagus nerve trunk.

-

Mounting: Suspend the atrial preparation in an organ bath containing Krebs-Henseleit solution at 37°C. Attach one end to a fixed support and the other to a force transducer to record the rate of contraction.

-

Equilibration: Allow the preparation to equilibrate for at least 60 minutes, with regular changes of the bath solution.

-

Vagal Stimulation: Position the bipolar electrode on the right vagus nerve trunk. Apply electrical stimulation (e.g., 5 Hz, 1 ms pulse duration, supramaximal voltage) for short periods (e.g., 15 seconds) to induce bradycardia. Establish a stable, reproducible negative chronotropic response.

-

Drug Application: Introduce this compound into the organ bath at a starting concentration. Allow it to equilibrate for a set period (e.g., 20 minutes).

-

Post-Drug Vagal Stimulation: Repeat the vagal stimulation protocol in the presence of this compound and record the chronotropic response.

-

Dose-Response Curve: Wash out the drug and allow the preparation to recover. Repeat steps 5 and 6 with increasing concentrations of this compound to construct a dose-response curve for the inhibition of the vagal response.

-

Data Analysis: Calculate the percentage inhibition of the vagally-induced bradycardia at each this compound concentration. Determine the ED50 (the concentration of this compound that produces 50% of the maximal inhibition).

4.2 In Vivo: Anesthetized Animal Model

This outlines a general approach for in vivo assessment.

Objective: To evaluate the effect of intravenously administered this compound on heart rate and vagal tone in an anesthetized animal (e.g., dog, rat).

Procedure:

-

Anesthesia and Instrumentation: Anesthetize the animal (e.g., with pentobarbital) and maintain a stable level of anesthesia. Cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug administration. Record a continuous electrocardiogram (ECG) to monitor heart rate.

-

Vagus Nerve Isolation: Surgically isolate the cervical vagus nerve.

-

Baseline Measurements: Record stable baseline heart rate and blood pressure.

-

Vagal Stimulation (Optional): To directly assess vagolytic action, the isolated vagus nerve can be stimulated electrically to induce bradycardia before and after drug administration.

-

This compound Administration: Administer a bolus intravenous injection or a cumulative infusion of this compound.

-

Data Recording: Continuously record heart rate and blood pressure throughout the experiment.

-

Data Analysis: Analyze the changes in heart rate from baseline following this compound administration. If vagal stimulation is used, quantify the reduction in the bradycardic response.

Visualizations of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the logical relationship of this compound's effects.

Conclusion

This compound's tachycardic effect is a direct consequence of its potent antagonism at cardiac M2 muscarinic receptors, leading to a functional blockade of the cardiac vagus nerve. This action is characterized by both competitive and allosteric mechanisms. The quantitative data and experimental protocols provided herein offer a robust framework for the continued investigation and understanding of this compound's cardiovascular properties. For drug development professionals, this detailed understanding is crucial for anticipating and mitigating similar off-target effects in novel neuromuscular blocking agents and other compounds interacting with muscarinic receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. Cumulative dose responses to this compound, pancuronium, and neostigmine in halothane-anesthetized horses: neuromuscular and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the interaction of this compound with muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound allosterically antagonizes muscarinic receptor-mediated inhibition of adenylate cyclase activity in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound binding to muscarinic M1 and M2 receptors, studied by inhibition of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterogeneity of binding sites on cardiac muscarinic receptors induced by the neuromuscular blocking agents this compound and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic allosteric modulation: M2/M3 subtype selectivity of this compound is independent of G-protein coupling specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential blocking effects of atropine and this compound on negative chronotropic and dromotropic responses to vagus stimulation in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiac vagolytic action of some neuromuscular blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A vagolytic action of neuromuscular blocking agents at the pacemaker of the isolated guinea pig atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. madbarn.com [madbarn.com]

- 13. Cardiac effects of atropine and this compound in patients receiving suxamethonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The inhibitory effect of this compound on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Allosteric Properties of Gallamine at Muscarinic Receptors

This technical guide provides a comprehensive overview of the discovery and characterization of the allosteric properties of gallamine at muscarinic acetylcholine receptors (mAChRs). It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and neurobiology. This document details the quantitative aspects of this compound's interaction with mAChR subtypes, provides detailed experimental protocols for key assays, and visualizes complex interactions and workflows.

Introduction to this compound's Allosteric Action

This compound was first identified as an allosteric modulator of muscarinic receptors in 1976.[1] An allosteric modulator binds to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds.[1] This binding event induces a conformational change in the receptor, which in turn modulates the binding and/or efficacy of the orthosteric ligand.[1] this compound exhibits negative cooperativity, meaning it reduces the affinity of orthosteric ligands.[2] The interaction of this compound is particularly notable for its subtype selectivity, showing a higher affinity for the M2 subtype compared to other muscarinic receptor subtypes.[2] This property has made this compound a valuable pharmacological tool for differentiating between mAChR subtypes.[3]

Quantitative Data on this compound's Interaction with Muscarinic Receptors

The following tables summarize the quantitative data on the affinity of this compound for different muscarinic receptor subtypes and its effect on the dissociation of other ligands.

Table 1: Affinity of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | pKA | Experimental System | Reference |

| M1 | 24 | - | Rat brain membranes | [1] |

| M1 | 33,000 | - | N1E-115 neuroblastoma cells (functional assay) | [4] |

| M2 | 2.4 | - | Rat brain membranes | [1] |

| M2 | - | 7.57 ± 0.04 | Mouse A9L cells expressing M2 receptors | [5] |

| M3 | - | 5.56 ± 0.13 | Mouse A9L cells expressing M3 receptors | [5] |

| M4 | Low Affinity | - | NG108-15 and PC12 cells | [3] |

| M5 | - | 5.03 ± 0.11 | CHO-K1 cells expressing M5 receptors | [6] |

Table 2: Effect of this compound on the Dissociation of [3H]N-methylscopolamine ([3H]NMS)

| Receptor Subtype | This compound Concentration | Effect on Dissociation Rate (k-1) | Reference |

| M2 | 0.2 µM | Reduced to 51 ± 5% of control | [5] |

| M3 | 10 µM | Reduced to 51 ± 5% of control | [5] |

| M5 | 1 mM | koff = 0.004 ± 0.002 min-1 (control koff = 0.017 ± 0.002 min-1) | [6] |

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound's allosteric properties are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

Materials:

-

Membrane Preparation: Membranes from cells or tissues expressing the muscarinic receptor subtype of interest.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

-

Unlabeled Ligand: this compound triethiodide.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

-

Equipment: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[7]

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 10 µg/mL.[8]

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand, assay buffer, and membrane preparation.

-

Non-specific Binding (NSB): Radioligand, 1 µM atropine, and membrane preparation.

-

Competition: Radioligand, this compound dilution, and membrane preparation.

-

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

Filtration: Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester.[7]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

-

Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[7]

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain an IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Radioligand Dissociation Kinetic Assay

This assay measures the effect of this compound on the rate of dissociation of a pre-bound radioligand from the muscarinic receptor.

Protocol:

-

Equilibration: Incubate the membrane preparation with the radioligand (e.g., [3H]-NMS) for a time sufficient to reach equilibrium.[8]

-

Initiation of Dissociation: Initiate dissociation by adding a high concentration of an unlabeled antagonist (e.g., 10 µM atropine) to prevent re-association of the radioligand.[8] Simultaneously, add either vehicle or a specific concentration of this compound.

-

Time Course: At various time points, terminate the binding reaction by rapid filtration.[10]

-

Quantification: Quantify the amount of radioligand remaining bound to the receptor at each time point using liquid scintillation counting.

-

Data Analysis: Plot the natural logarithm of the percentage of radioligand bound at time t versus time. The slope of this line represents the dissociation rate constant (koff). Compare the koff values in the presence and absence of this compound.

Functional Assays

Functional assays measure the downstream cellular responses following receptor activation and are crucial for understanding the functional consequences of this compound's allosteric modulation.

Principle: M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11]

Protocol:

-

Cell Culture: Culture cells expressing the M2 or M4 receptor subtype.

-

Forskolin Stimulation: Pre-treat the cells with forskolin to elevate basal cAMP levels.[12]

-

Compound Addition: Add the muscarinic agonist (e.g., carbachol) in the presence or absence of various concentrations of this compound.

-

Incubation: Incubate for a specified time to allow for changes in cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA, HTRF).

-

Data Analysis: Generate dose-response curves for the agonist in the presence of different this compound concentrations to determine the nature of the antagonism.[13]

Principle: M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11]

Protocol:

-

Cell Labeling: Pre-label the cells by incubating them with [3H]-myo-inositol.

-

Compound Stimulation: Stimulate the cells with a muscarinic agonist in the presence or absence of this compound. The incubation is typically performed in the presence of LiCl to inhibit the degradation of inositol phosphates.[12]

-

Extraction of Inositol Phosphates: Terminate the reaction and extract the water-soluble inositol phosphates.

-

Chromatographic Separation: Separate the different inositol phosphate isomers using anion-exchange chromatography.

-

Quantification: Quantify the amount of radioactivity in the inositol phosphate fractions using liquid scintillation counting.

-

Data Analysis: Plot the agonist dose-response curves in the presence of varying concentrations of this compound.

Visualizations of Key Concepts and Processes

The following diagrams, created using the DOT language, illustrate the signaling pathways, experimental workflows, and logical relationships central to understanding this compound's allosteric effects.

Caption: Allosteric modulation of a muscarinic receptor by this compound.

Caption: Workflow for a radioligand competition binding assay.

Caption: Signaling pathways of muscarinic receptor subtypes.

References

- 1. This compound binding to muscarinic M1 and M2 receptors, studied by inhibition of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the interaction of this compound with muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mixed competitive and allosteric antagonism by this compound of muscarinic receptor-mediated second messenger responses in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic allosteric modulation: M2/M3 subtype selectivity of this compound is independent of G-protein coupling specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound allosterically antagonizes muscarinic receptor-mediated inhibition of adenylate cyclase activity in the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on Gallamine's Interaction with Acetylcholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallamine, a synthetic non-depolarizing neuromuscular blocking agent, has been a subject of extensive research due to its complex interactions with the cholinergic system. While primarily known for its competitive antagonism at the nicotinic acetylcholine receptors (nAChRs) of the neuromuscular junction, leading to muscle relaxation, this compound also exhibits significant and distinct interactions with muscarinic acetylcholine receptors (mAChRs).[1][2] This dual activity, particularly its allosteric modulation of mAChRs, has made it a valuable pharmacological tool for dissecting the intricacies of cholinergic signaling.[3][4][5] This technical guide provides a comprehensive overview of the foundational studies on this compound's interaction with acetylcholine, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs) at the Neuromuscular Junction

This compound's primary clinical application stems from its action as a competitive antagonist at the nAChRs located on the motor endplate of skeletal muscle fibers.[1][2] By competing with the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the depolarization of the muscle membrane, thereby inhibiting muscle contraction.[6]

Mechanism of Action

At the neuromuscular junction, this compound binds to the cholinergic receptor sites on the muscle, competitively blocking the transmitter action of acetylcholine.[1] This action leads to a reduction in the amplitude of miniature end-plate potentials (MEPPs) and end-plate potentials (EPPs), ultimately preventing the generation of a muscle action potential.[6] Studies on frog skeletal muscle fibers have shown that this compound produces a parallel shift in the log-concentration-response curves for agonists, a characteristic of competitive antagonism.[7] However, at higher concentrations and depending on the membrane potential, this compound can also exhibit a non-competitive component to its blockade, potentially by blocking the open ion channel.[7]

Quantitative Data: Neuromuscular Blockade

The potency of this compound in producing neuromuscular blockade has been quantified in various studies. The effective dose required to produce a certain level of twitch depression is a key parameter.

| Parameter | Species | Value | Reference |

| ED50 | Human | 1.3 mg/kg | [8] |

| ED95 | Children | 3.4 mg/kg | [9] |

| Apparent Equilibrium Constant (Competitive Block) | Frog | ~2 µM (at -70 mV) | [7] |

| Equilibrium Constant (Open Channel Block) | Frog | ~15 µM (at -100 mV) | [7] |

| Association Rate Constant (Open Channel Block) | Frog | ~4 x 10⁷ M⁻¹s⁻¹ (at -100 mV) | [7] |

| Dissociation Rate Constant (Open Channel Block) | Frog | ~600 s⁻¹ (at -100 mV) | [7] |

Experimental Protocol: Electrophysiological Recording at the Neuromuscular Junction

The rat phrenic nerve-diaphragm preparation is a classic ex vivo model for studying the effects of neuromuscular blocking agents.[1][6][10][11]

1. Preparation of the Phrenic Nerve-Diaphragm:

-

A rat is euthanized, and the diaphragm with the phrenic nerve intact is carefully dissected.[3][6]

-

The preparation is mounted in an organ bath containing Krebs solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.[3]

-

The composition of the Krebs solution is typically (in mM): NaCl 133, KCl 4.9, CaCl₂ 1.8, NaHCO₃ 11.9, NaH₂PO₄ 0.7, and Glucose 11.[3]

2. Intracellular Recording:

-

Glass microelectrodes filled with 3 M KCl are used to impale muscle fibers near the end-plate region to record MEPPs and EPPs.[6]

-

The phrenic nerve is stimulated using a suction electrode to evoke EPPs.

-

This compound is added to the bath solution at various concentrations to observe its effect on the amplitude and frequency of MEPPs and the amplitude of EPPs.

3. Data Analysis:

-

Changes in MEPP and EPP amplitude are measured to quantify the extent of neuromuscular blockade.

-

Dose-response curves can be constructed by plotting the percentage of inhibition of the twitch response against the concentration of this compound.

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

Beyond its effects at the neuromuscular junction, this compound exhibits a fascinating and complex interaction with muscarinic acetylcholine receptors, acting as an allosteric modulator.[3][4][5][10][11] This means it binds to a site on the receptor that is distinct from the acetylcholine binding site (the orthosteric site) and modulates the affinity and/or efficacy of orthosteric ligands.[5]

Mechanism of Action: Allosteric Modulation

This compound's interaction with mAChRs is subtype-selective. It displays a significantly higher affinity for the M2 subtype compared to other subtypes.[10][12] The binding of this compound to the allosteric site on the M2 receptor induces a conformational change that increases the affinity of antagonists for the orthosteric site, a phenomenon known as negative cooperativity with agonists and positive cooperativity with some antagonists.[10][11] This is experimentally observed as a slowing of the dissociation rate of radiolabeled antagonists from the receptor.[4]

Quantitative Data: Muscarinic Receptor Binding

Radioligand binding assays have been instrumental in quantifying this compound's affinity for different mAChR subtypes.

| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |

| pKₐ | M2 | Mouse A9L cells | 7.57 ± 0.04 | [10] |

| pKₐ | M3 | Mouse A9L cells | 5.56 ± 0.13 | [10] |

| Kᵢ | M1 | Rat Brain | 24 nM | [12] |

| Kᵢ | M2 | Rat Brain | 2.4 nM | [12] |

| Kᵢ | M1 | N1E-115 neuroblastoma cells | 33 µM | [13] |

| Kᵢ | M2 (non-cardiac) | N1E-115 neuroblastoma cells | 144 µM | [13] |

| Dissociation Constant | Rat Myocardium (M2) | 0.52 - 1.1 µM | [11] | |

| Cooperativity Factor (α) with [³H]NMS | M2 | Mouse A9L cells | 31 ± 1 | [10] |

| Cooperativity Factor (α) with [³H]NMS | M3 | Mouse A9L cells | 3 ± 0.4 | [10] |

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

The following protocol outlines a typical competitive radioligand binding assay to determine the affinity of this compound for mAChRs.

1. Membrane Preparation:

-

Tissues (e.g., rat brain cortex for M1, brainstem for M2) or cells expressing a specific mAChR subtype are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[7]

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[7]

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.[7]

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate.

-

To each well, add:

-

A fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).

-

Increasing concentrations of unlabeled this compound.

-

The membrane preparation.

-

-

For determining non-specific binding, a high concentration of a non-labeled antagonist like atropine is added to a separate set of wells.

-

The plate is incubated at a specific temperature (e.g., 23°C or 37°C) for a sufficient time to reach equilibrium.[10]

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Summary and Conclusion

The foundational studies on this compound have revealed a molecule with a dual personality in its interaction with the cholinergic system. At the neuromuscular junction, it acts as a classical competitive antagonist of nicotinic acetylcholine receptors, a property that has been well-characterized through electrophysiological and functional studies. In contrast, its interaction with muscarinic acetylcholine receptors is more nuanced, exhibiting subtype-selective allosteric modulation, particularly at the M2 receptor. This allosteric action, quantified through radioligand binding assays, has established this compound as an invaluable tool for probing the structure and function of mAChRs. The detailed experimental protocols outlined in this guide provide a framework for researchers to further investigate the complex pharmacology of this compound and other cholinergic ligands, contributing to the development of more selective and effective therapeutic agents targeting the cholinergic system.

References

- 1. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Using a radioalloster to test predictions of the cooperativity model for this compound binding to the allosteric site of muscarinic acetylcholine M(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Interactions between this compound and muscarinic receptors: allosterism and subpopulation specificity are separate phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosteric effect of this compound on muscarinic cholinergic receptor binding: influence of guanine nucleotides and conformational state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Pharmacokinetic Properties of Gallamine Triethiodide

This technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties of Gallamine Triethiodide, a non-depolarizing neuromuscular blocking agent. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the absorption, distribution, metabolism, and excretion of this compound.

Core Pharmacokinetic Parameters

This compound triethiodide's pharmacokinetic profile is well-characterized by a two-compartment open model following intravenous administration.[1][2] Its elimination is almost entirely dependent on renal excretion.[3][4]

Data Presentation: Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound triethiodide in humans.

Table 1: Pharmacokinetic Parameters of this compound Triethiodide in Surgical Patients

| Parameter | Value | Patient Group/Dosage | Reference |

| Distribution Half-Life (t½α) | 6.70 min | Single 2 mg/kg IV bolus | [1] |

| 9.19 min | Multiple doses (0.5 to 2 mg/kg) | [1] | |

| Elimination Half-Life (t½β) | 134.58 min | Pooled data (single and multiple doses) | [1] |

| ~135 minutes | General | [5] | |

| 2.52 hours | General | [6] | |

| Plasma Clearance (Clp) | 1.20 ml/min/kg | Pooled data | [1] |

| 1.51 ml/min/kg | General | [6] | |

| Volume of Distribution (Vdβ) | 225.28 ml/kg | Pooled data | [1] |

| 0.27 L/kg | General | [6] |

Table 2: Effective Plasma Concentrations for Neuromuscular Blockade

| Parameter | Concentration Range (µg/ml) | Notes | Reference |

| ECp50 (50% paralysis) | 3.43 - 10.28 | Mean effective plasma concentration | [1] |

| ECp95 (95% paralysis) | 5.66 - 23.37 | Mean effective plasma concentration | [1] |

| Plasma concentration at 78-100% blockade | 9.30 - 19.20 | Measured at 3 to 10 minutes post-dose | [1] |

Pharmacokinetic Profile

-

Absorption: this compound triethiodide is administered intravenously, leading to immediate and complete absorption into the systemic circulation.[2]

-

Distribution: Following intravenous administration, this compound distributes from a central compartment (blood and well-perfused organs) to a peripheral compartment (less perfused tissues).[7] This distribution phase is rapid, with a half-life of approximately 7 to 9 minutes.[1] Studies in rats have shown that this compound selectively distributes into the muscle interstitial fluid.[8] The volume of distribution is reported to be around 0.23-0.27 L/kg.[1][6] this compound crosses the placental barrier but does not appear to have a perceptible effect on newborn infants at usual clinical doses.[8]

-

Metabolism: this compound triethiodide is not metabolized in the body.[9]

-

Excretion: The primary route of elimination for this compound is renal excretion, with the drug being excreted unchanged in the urine.[3][4][9] Biliary excretion of this compound is negligible in humans.[10] This reliance on renal excretion means that the drug's action may be prolonged in patients with renal dysfunction.[3][5] In patients with normal renal function, approximately 53% to 95% of the administered dose is recovered in the urine within 24 hours.[10]

Special Populations

-

Renal Impairment: In patients with renal failure, the elimination half-life of this compound is significantly prolonged, and plasma clearance is markedly reduced. This can lead to prolonged neuromuscular blockade.[3] The volume of distribution may be larger in patients with renal failure.

-

Biliary Obstruction: Patients with total biliary obstruction show a significant increase in the steady-state volume of distribution of this compound. However, the biological half-life and total clearance of the drug are not significantly different from patients without obstruction.

Experimental Protocols

The following section details a representative methodology for a clinical pharmacokinetic study of this compound triethiodide, synthesized from available literature.

Objective: To determine the pharmacokinetic profile of this compound triethiodide in adult patients undergoing elective surgery.

Study Design: An open-label, single-center pharmacokinetic study.

Subject Population:

-

Adult male and female patients (ASA physical status I or II) scheduled for elective surgery requiring general anesthesia and muscle relaxation.

-

Exclusion criteria: known or suspected neuromuscular disease, significant renal or hepatic impairment, and history of allergic reaction to anesthetic agents.

Drug Administration:

-

A single intravenous bolus dose of this compound triethiodide (e.g., 2 mg/kg) is administered over a short period (e.g., 30 seconds) after the induction of anesthesia.

Blood Sampling:

-

Venous blood samples (approximately 5 ml) are collected into heparinized tubes at the following time points:

-

Pre-dose (baseline)

-

Post-dose: 2, 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes.

-

-

Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -20°C or lower until analysis.

Analytical Method for Plasma this compound Concentration:

-

Method: High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Sample Preparation: Protein precipitation is performed by adding a precipitating agent (e.g., acetonitrile) to the plasma samples. After vortexing and centrifugation, the supernatant is collected for analysis.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) with an ion-pairing agent.

-

Flow Rate: 1.0 ml/min.

-

Detection: UV detection at a specified wavelength.

-

-

Quantification: A standard curve is generated using known concentrations of this compound triethiodide in plasma.

Pharmacokinetic Analysis:

-

The plasma concentration-time data for each subject is analyzed using pharmacokinetic modeling software.

-

A two-compartment open intravenous bolus model is fitted to the data.

-

The following pharmacokinetic parameters are calculated:

-

Distribution half-life (t½α)

-

Elimination half-life (t½β)

-

Plasma clearance (Clp)

-

Volume of the central compartment (Vc)

-

Volume of distribution at steady state (Vdss)

-

Area under the plasma concentration-time curve (AUC)

-

Neuromuscular Function Monitoring:

-

The degree of neuromuscular blockade is assessed by monitoring the evoked twitch response of a peripheral nerve (e.g., the ulnar nerve at the wrist) using a nerve stimulator.

-

The train-of-four (TOF) stimulation pattern is typically used.

-

The response (e.g., adduction of the thumb) is quantified.

Visualizations

Mechanism of Action at the Neuromuscular Junction

Caption: Competitive antagonism of this compound at the neuromuscular junction.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a clinical pharmacokinetic study of this compound.

Two-Compartment Pharmacokinetic Model

Caption: A two-compartment model for this compound pharmacokinetics.

References

- 1. Pharmacokinetic studies in man with this compound triethiodide. I. Single and multiple clinical doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic studies in man with this compound triethiodide. II. Single 4 and 6 mg/kg i.v. doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. easpublisher.com [easpublisher.com]

- 4. This compound Triethiodide | C30H60I3N3O3 | CID 6172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. faculty.washington.edu [faculty.washington.edu]

- 6. pharmacy.ufl.edu [pharmacy.ufl.edu]

- 7. Muscle distribution of the neuromuscular blocker this compound using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Response to this compound: an indicator of diminished neuromuscular function in experimental autoimmune myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Pharmacokinetics and pharmacodynamics of this compound triethiodide in patients with total biliary obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Gallamine in Voltage-Clamp Studies of Endplates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallamine triethiodide is a classic neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on the motor endplate.[1] Its well-characterized mechanism of action makes it a valuable tool in neurophysiological research, particularly in voltage-clamp studies aimed at understanding the function and pharmacology of the neuromuscular junction. By competitively inhibiting the binding of acetylcholine (ACh), this compound reduces the amplitude of endplate currents (EPCs) without significantly affecting the ion channel's conductance or gating kinetics when the channel does open.[2] This property allows for the detailed investigation of receptor-antagonist interactions and the quantification of competitive blockade.

These application notes provide detailed protocols for the use of this compound in two-electrode voltage-clamp experiments on the frog neuromuscular junction, a model system that has been instrumental in elucidating the principles of synaptic transmission.

Mechanism of Action

This compound's primary mechanism of action at the endplate is competitive antagonism at the nAChR.[1] It binds to the same site as acetylcholine, thereby preventing the neurotransmitter from activating the receptor and opening its associated ion channel. This results in a decrease in the amplitude of the endplate potential (EPP) and, under voltage-clamp conditions, the endplate current (EPC).[3]

In addition to its competitive antagonistic effects, at higher concentrations and hyperpolarized membrane potentials, this compound can also act as an open channel blocker.[4] This dual mechanism can be dissected and studied using specific voltage-clamp protocols.

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound's interaction with the nAChR at the neuromuscular junction, as determined by voltage-clamp studies.

| Parameter | Value | Species/Preparation | Membrane Potential | Reference |

| Apparent Equilibrium Constant (Competitive Block) | ~2 µM | Frog | -70 mV | [4] |

| Association Rate Constant (Open Channel Block) | ~4 x 10⁷ M⁻¹s⁻¹ | Frog | -100 mV | [4] |

| Dissociation Rate Constant (Open Channel Block) | ~600 s⁻¹ | Frog | -100 mV | [4] |

| Equilibrium Constant (Open Channel Block) | ~15 µM | Frog | -100 mV | [4] |

| Concentration Range for Competitive Block | Up to ~40 µM | Frog | Not specified | [4] |

| Concentration Range for Intracellular Studies | 10⁻⁷ M to 10⁻⁴ M | Rat | Not specified | [3] |

Experimental Protocols

Preparation of Solutions

a. Frog Ringer's Solution (Extracellular Solution)

This solution is designed to be isotonic with frog physiological fluids.[5][6]

| Component | Concentration (g/L) |

| Sodium Chloride (NaCl) | 7.2 |

| Potassium Chloride (KCl) | 0.37 |

| Calcium Chloride (CaCl₂) | 0.17 |